molecular formula C22H27N5O2 B158732 Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- CAS No. 136817-78-2

Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)-

Cat. No. B158732
M. Wt: 393.5 g/mol
InChI Key: FDFWLHGPOUPMBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)-, also known as PIPER, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. PIPER is a heterocyclic compound that contains two nitrogen atoms in its structure and has been found to exhibit a range of biological activities.

Mechanism Of Action

The mechanism of action of Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- is not fully understood, but it is believed to involve the modulation of protein-protein interactions and ion channel activity. Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- has been found to bind to the hydrophobic pocket of the protein-protein interaction domain, which disrupts the protein-protein interaction and leads to the inhibition of downstream signaling pathways. Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- has also been shown to modulate the activity of ion channels, including the voltage-gated sodium channel and the transient receptor potential vanilloid 1 (TRPV1) channel.

Biochemical And Physiological Effects

Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- inhibits the growth of cancer cells, induces apoptosis, and reduces the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9). Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- has also been shown to modulate the activity of ion channels, leading to the regulation of pain perception, inflammation, and thermoregulation.

Advantages And Limitations For Lab Experiments

One of the major advantages of Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- is its potential as a lead compound for drug discovery and development. Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- has been found to exhibit a range of biological activities, making it a promising candidate for the development of novel therapeutics. However, the synthesis of Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- is complex and requires the use of coupling agents, which can lead to the formation of impurities. Additionally, the mechanism of action of Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- is not fully understood, which makes it difficult to optimize its biological activity.

Future Directions

For research on Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- include the development of Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)--based therapeutics, optimization of the synthesis method, identification of molecular targets, and development of Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)--based probes for imaging and diagnosis.

Synthesis Methods

The synthesis of Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- involves the reaction of 1-(hydroxymethyl)-6-indolecarboxylic acid with 2-chloro-3-(isopropylamino)pyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified using column chromatography to obtain pure Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)-. This method has been described in detail in a research article by Wang et al. (2019).

Scientific Research Applications

Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- has been found to exhibit a range of biological activities, including inhibition of protein-protein interactions, modulation of ion channels, and regulation of enzyme activity. These properties make Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- a potential candidate for drug discovery and development. Several research studies have reported the use of Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- as a lead compound for the development of novel therapeutics for various diseases, including cancer, Alzheimer's disease, and diabetes.

properties

CAS RN

136817-78-2

Product Name

Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)-

Molecular Formula

C22H27N5O2

Molecular Weight

393.5 g/mol

IUPAC Name

[6-(hydroxymethyl)-1H-indol-2-yl]-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C22H27N5O2/c1-15(2)24-18-4-3-7-23-21(18)26-8-10-27(11-9-26)22(29)20-13-17-6-5-16(14-28)12-19(17)25-20/h3-7,12-13,15,24-25,28H,8-11,14H2,1-2H3

InChI Key

FDFWLHGPOUPMBP-UHFFFAOYSA-N

SMILES

CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=C(C=C4)CO

Canonical SMILES

CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=C(C=C4)CO

Other CAS RN

136817-78-2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.